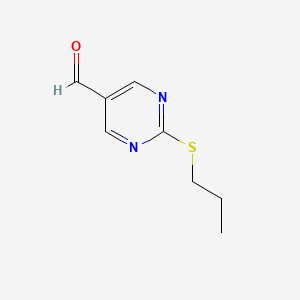

2-Propylsulfanyl-pyrimidine-5-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with propylsulfanyl groups under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods are not widely documented, suggesting that this compound is mainly produced on a smaller scale for research purposes.

化学反応の分析

2-Propylsulfanyl-pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The propylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that enhance drug efficacy, especially in targeting neurological disorders and cancer therapies.

Case Studies:

- Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that certain modifications lead to enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics like etoposide .

- Neuroprotective Effects : Preliminary studies indicate that 2-propylsulfanyl-pyrimidine-5-carbaldehyde can inhibit acetylcholinesterase activity, which is crucial in the context of Alzheimer's disease.

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating agrochemicals such as pesticides and herbicides. Its properties can enhance the effectiveness of these products while minimizing environmental impact.

Research Insights:

- The compound's ability to interact with biological systems makes it a candidate for developing more effective pest control agents, potentially leading to safer agricultural practices .

Biochemical Research

This compound is employed in biochemical studies related to enzyme inhibition and receptor binding. These studies provide insights into biological pathways and therapeutic targets.

Applications:

- Researchers have utilized this compound to explore its effects on various enzymes and receptors, contributing to a better understanding of its potential therapeutic roles .

Material Science

In material science, the compound is investigated for its potential in developing novel materials such as polymers and coatings. These materials may require specific chemical interactions for enhanced performance.

Innovative Uses:

- The unique chemical structure allows for the exploration of new materials with tailored properties for specific applications in coatings and composites .

Analytical Chemistry

The compound is also used as a standard in chromatographic methods, aiding in the accurate quantification of similar compounds in complex mixtures. This application is crucial for quality control across various industries.

Importance in Quality Control:

作用機序

The mechanism of action of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and cellular signaling pathways .

類似化合物との比較

2-Propylsulfanyl-pyrimidine-5-carbaldehyde can be compared with other pyrimidine derivatives, such as:

- 2-Methylthio-pyrimidine-5-carbaldehyde

- 2-Ethylthio-pyrimidine-5-carbaldehyde

These compounds share similar structural features but differ in their alkylthio groups. The unique propylsulfanyl group in this compound may confer distinct chemical properties and biological activities, making it a valuable compound for specific research applications .

生物活性

2-Propylsulfanyl-pyrimidine-5-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with propylsulfanyl groups under controlled conditions. Various synthetic routes can be employed, depending on the desired purity and yield. The compound's molecular weight is 182.25 g/mol, and its CAS number is 876890-33-4.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it can modulate oxidative stress and influence cellular signaling pathways, although the precise mechanisms remain under investigation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, it has been evaluated against various cancer cell lines using the MTT assay, showing promising results in inhibiting cell proliferation.

In a comparative study, derivatives of pyrimidine compounds demonstrated greater activity than standard chemotherapeutics like etoposide .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro tests showed significant activity against various bacterial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 500-1000 | |

| S. aureus | 500-1000 | |

| C. albicans | Not determined |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects, particularly in relation to Alzheimer's disease. The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline:

| Activity | Inhibition (%) | Standard Drug |

|---|---|---|

| AChE Inhibition | 16.00 | Donepezil |

| Proteinase Denaturation | 17.55 | Diclofenac Sodium |

| Proteinase Activity | 16.25 | - |

These results suggest that the compound may have therapeutic implications for neurodegenerative diseases .

Case Studies

- Anticancer Evaluation : In a study evaluating various pyrimidine derivatives, compound variants were tested against multiple cancer cell lines, revealing that some modifications significantly enhanced their anticancer efficacy compared to standard agents like etoposide .

- Antimicrobial Testing : A series of synthesized pyrimidine derivatives were tested for antibacterial activity against E. coli and S. aureus, demonstrating promising MIC values that indicate their potential as effective antibacterial agents .

特性

IUPAC Name |

2-propylsulfanylpyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-2-3-12-8-9-4-7(6-11)5-10-8/h4-6H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMOKHQOYWCCPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=C(C=N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390281 |

Source

|

| Record name | 2-Propylsulfanyl-pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876890-33-4 |

Source

|

| Record name | 2-Propylsulfanyl-pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。